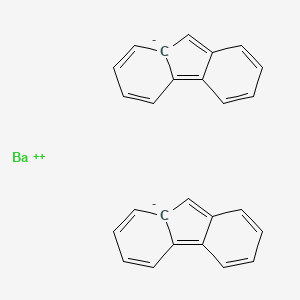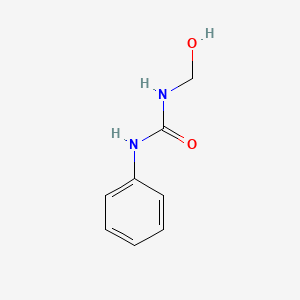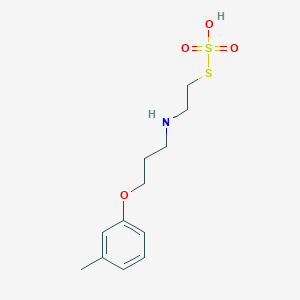
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is a coordination compound that features nickel as the central metal atom coordinated to two 1-(nitroso-kappaN)-2-naphthalenolato-kappaO ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- typically involves the reaction of nickel salts with 1-(nitroso-kappaN)-2-naphthalenolato ligands under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nickel salts and ligands to ensure the quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties
Wirkmechanismus
The mechanism by which Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and facilitate electron transfer processes. The compound’s molecular targets include enzymes and other proteins that play key roles in cellular functions. The pathways involved in its mechanism of action are often related to redox reactions and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is similar to other nickel coordination compounds such as Nickel, bis(1-(nitroso-kappaN)-2-phenolato-kappaO)- and Nickel, bis(1-(nitroso-kappaN)-2-anthracenolato-kappaO)- .
Uniqueness
What sets Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- apart from similar compounds is its unique ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications .
Eigenschaften
CAS-Nummer |
14406-66-7 |
|---|---|
Molekularformel |
C20H12N2NiO4 |
Molekulargewicht |
403.0 g/mol |
IUPAC-Name |
nickel(2+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/2C10H7NO2.Ni/c2*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h2*1-6,12H;/q;;+2/p-2 |
InChI-Schlüssel |
UVOQSRGVSWHESM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)











